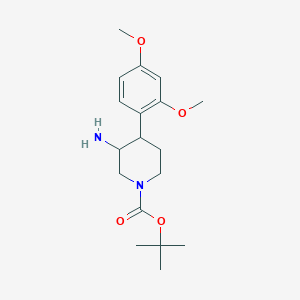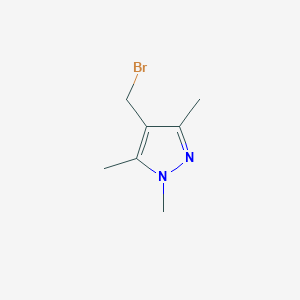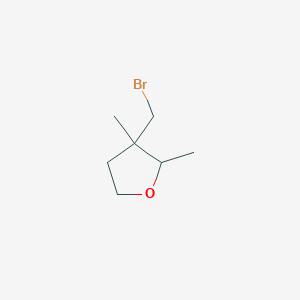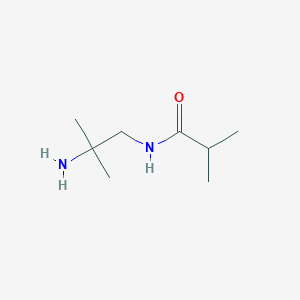![molecular formula C9H15NO2 B13171457 1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]ethan-1-one](/img/structure/B13171457.png)
1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Hydroxymethyl)-7-azabicyclo[221]heptan-7-yl]ethan-1-one is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an azabicyclo heptane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]ethan-1-one can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the palladium-catalyzed approach mentioned above could potentially be scaled up for industrial applications, given its efficiency and broad substrate compatibility.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]ethan-1-one involves its interaction with specific molecular targets. The hydroxymethyl group and the azabicyclo heptane ring play crucial roles in its binding affinity and specificity. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Azabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but lacking the hydroxymethyl group.
Epibatidine: Contains the 7-azabicyclo[2.2.1]heptane nucleus and is known for its potent acetylcholine nicotinic receptor agonist activity.
Uniqueness
1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]ethan-1-one is unique due to the presence of both the hydroxymethyl group and the azabicyclo heptane ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
1-[2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]ethanone |
InChI |
InChI=1S/C9H15NO2/c1-6(12)10-8-2-3-9(10)7(4-8)5-11/h7-9,11H,2-5H2,1H3 |
Clé InChI |
XNICRBHDSSYVQR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2CCC1C(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-Diisopropylphenyl{[4-(3-Methoxyphenyl)-1-pyrimidin-2-ylpiperidin-4-yl]carbonyl}sulfamate](/img/structure/B13171393.png)

![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)



![4-[4-(Bromomethyl)phenyl]morpholine](/img/structure/B13171433.png)



![([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13171445.png)
